molecular formula C15H20N2O2S B14543767 3-(Diethylamino)-4,5-dimethyl-1H-1lambda~6~,2-benzothiazepine-1,1-dione CAS No. 61766-83-4

3-(Diethylamino)-4,5-dimethyl-1H-1lambda~6~,2-benzothiazepine-1,1-dione

Cat. No.: B14543767
CAS No.: 61766-83-4
M. Wt: 292.4 g/mol
InChI Key: KCFCQCLSGRYCPS-UHFFFAOYSA-N
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Description

3-(Diethylamino)-4,5-dimethyl-1H-1lambda~6~,2-benzothiazepine-1,1-dione is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 3-(Diethylamino)-4,5-dimethyl-1H-1lambda~6~,2-benzothiazepine-1,1-dione typically involves the reaction of 3-(diethylamino)acetanilide with the Vilsmeier reagent. This reaction is facilitated by the electron-donating nature of the diethylamino group, which promotes the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

3-(Diethylamino)-4,5-dimethyl-1H-1lambda~6~,2-benzothiazepine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(Diethylamino)-4,5-dimethyl-1H-1lambda~6~,2-benzothiazepine-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-4,5-dimethyl-1H-1lambda~6~,2-benzothiazepine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

3-(Diethylamino)-4,5-dimethyl-1H-1lambda~6~,2-benzothiazepine-1,1-dione can be compared with other benzothiazepine derivatives, such as:

    Diltiazem: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Clentiazem: Another calcium channel blocker with similar therapeutic uses.

Properties

CAS No.

61766-83-4

Molecular Formula

C15H20N2O2S

Molecular Weight

292.4 g/mol

IUPAC Name

N,N-diethyl-4,5-dimethyl-1,1-dioxo-1λ6,2-benzothiazepin-3-amine

InChI

InChI=1S/C15H20N2O2S/c1-5-17(6-2)15-12(4)11(3)13-9-7-8-10-14(13)20(18,19)16-15/h7-10H,5-6H2,1-4H3

InChI Key

KCFCQCLSGRYCPS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NS(=O)(=O)C2=CC=CC=C2C(=C1C)C

Origin of Product

United States

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